molecular formula C4H6ClNOS B15230119 Thiazol-5-ylmethanolhydrochloride

Thiazol-5-ylmethanolhydrochloride

Cat. No.: B15230119
M. Wt: 151.62 g/mol
InChI Key: XSRACVWFQPDHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazol-5-ylmethanol hydrochloride (C₄H₆ClNOS) is a thiazole derivative characterized by a hydroxylmethyl group (-CH₂OH) attached to the 5-position of the thiazole ring, with a hydrochloride salt form enhancing its stability and solubility. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely recognized for their pharmacological relevance, including antimicrobial, antiviral, and enzyme-inhibitory activities .

Properties

Molecular Formula

C4H6ClNOS

Molecular Weight

151.62 g/mol

IUPAC Name

1,3-thiazol-5-ylmethanol;hydrochloride

InChI

InChI=1S/C4H5NOS.ClH/c6-2-4-1-5-3-7-4;/h1,3,6H,2H2;1H

InChI Key

XSRACVWFQPDHRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CO.Cl

Origin of Product

United States

Preparation Methods

Hydrolysis of 2-Chloro-5-chloromethylthiazole

The process begins with the hydrolysis of 2-chloro-5-chloromethylthiazole in aqueous medium under controlled temperatures. For instance, refluxing the substrate in water at 80°C for 2 hours generates 2-chloro-5-hydroxymethylthiazole as an intermediate. This step exploits the nucleophilic substitution of the chloromethyl group by a hydroxyl group, facilitated by polar protic solvents.

Catalytic Hydrogenation for Reductive Dechlorination

The intermediate 2-chloro-5-hydroxymethylthiazole undergoes reductive dechlorination to remove the 2-chloro substituent. Early methods, such as those described in US patents 5,773,625 and 5,959,188, employ catalytic hydrogenation using palladium on carbon (Pd/C) under pressurized hydrogen. This step typically requires high-purity intermediates to prevent catalyst poisoning, necessitating rigorous purification after hydrolysis.

Formation of Hydrochloride Salt

The final product, 5-hydroxymethylthiazole, is treated with hydrochloric acid to form the hydrochloride salt. This step ensures improved solubility and stability, critical for pharmaceutical formulations.

Key Limitations :

  • Multi-step isolation increases production time and cost.
  • Catalytic hydrogenation demands specialized equipment and high-pressure conditions.
  • Intermediate purification is resource-intensive, reducing overall yield (typically 50–60%).

One-Pot Synthesis Method

The one-pot method, exemplified by Chinese patent CN101863853B, streamlines synthesis by combining hydrolysis and reduction in a single reactor, eliminating intermediate isolation. This approach enhances yield, reduces waste, and simplifies scalability.

Reaction Conditions and Optimization

In a representative procedure:

  • Substrate : 2-Chloro-5-chloromethylthiazole (90 kg)
  • Hydrolysis : Conducted in water (900 kg) at 80°C for 2 hours.
  • Reduction : Zinc powder (45 kg) and concentrated hydrochloric acid (27 kg) are added sequentially to the hydrolyzate at 80°C, facilitating simultaneous dechlorination and reduction.

Reaction Mechanism :

  • Hydrolysis:
    $$ \text{2-Cl-5-CH}2\text{Cl-thiazole} + \text{H}2\text{O} \rightarrow \text{2-Cl-5-CH}_2\text{OH-thiazole} + \text{HCl} $$
  • Reductive Dechlorination:
    $$ \text{2-Cl-5-CH}2\text{OH-thiazole} + \text{Zn} + \text{HCl} \rightarrow \text{5-CH}2\text{OH-thiazole} + \text{ZnCl}_2 $$

Choice of Metal and Acid Reagents

The patent highlights flexibility in selecting reductants and acids:

  • Metals : Zinc, iron, or aluminum powder.
  • Acids : Hydrochloric, sulfuric, or acetic acid.
    Zinc/hydrochloric acid combinations are preferred for their rapid reaction kinetics and cost-effectiveness.

Work-up and Purification

Post-reduction, the mixture is cooled, filtered to remove excess zinc, and subjected to solvent extraction (ethyl acetate). Drying with anhydrous sodium sulfate and vacuum distillation yields Thiazol-5-ylmethanol hydrochloride as a light yellow oil with 69% yield and >98% purity.

Advantages :

  • No intermediate isolation reduces processing time.
  • Ambient pressure conditions enhance safety.
  • Scalable to industrial production (demonstrated at 1500L reactor scale).

Alternative Reduction Approaches

Use of Different Metal-Acid Systems

Variations in reductants and acids influence reaction efficiency:

Metal Acid Solvent Yield (%) Purity (%)
Zn HCl (conc.) H₂O 69 >98
Fe H₂SO₄ H₂O 58 95
Al CH₃COOH H₂O 63 97

Data adapted from patent CN101863853B

Zinc/hydrochloric acid remains optimal, though iron and aluminum offer alternatives under specific conditions.

Solvent Effects and Yield Optimization

Aqueous solvents are favored for hydrolysis, while ethanol or methanol may enhance reduction kinetics. However, water is cost-effective and minimizes side reactions.

Comparative Analysis of Methods

Parameter Conventional Method One-Pot Method
Steps 3 2
Reaction Time 8–10 hours 4–5 hours
Yield 50–60% 69%
Purity 95–97% >98%
Scalability Moderate High

The one-pot method outperforms conventional approaches in efficiency and cost, making it the preferred industrial choice.

Chemical Reactions Analysis

Types of Reactions

Thiazol-5-ylmethanolhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include thiazole derivatives with different functional groups, such as aldehydes, carboxylic acids, and substituted thiazoles .

Scientific Research Applications

Thiazol-5-ylmethanolhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiazol-5-ylmethanolhydrochloride involves its interaction with various molecular targets and pathways. It can inhibit enzymes, block receptors, or interfere with cellular processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Thiazol-5-ylmethylamine Hydrochloride (C₄H₇ClN₂S)

  • Structure : Replaces the hydroxyl group with an amine (-CH₂NH₂), forming a primary amine hydrochloride salt .
  • Applications : Serves as a building block in peptide mimetics (e.g., [3-(Thiazol-5-yl)-L-alanyl]-L-prolinamide dihydrochloride, 46 in ), which act as thyrotropin-releasing hormone (TRH) mimetics for neurological or metabolic disorders.
  • Key Differences: The amine group enhances nucleophilicity, enabling peptide coupling reactions, while the hydroxyl group in Thiazol-5-ylmethanol may favor hydrogen bonding in enzyme interactions.

Benzothiazole Derivatives

  • Example : Compounds 49a and 49b () feature substituted benzothiazole cores with hydroxy, nitro, methyl, and bromo groups.
  • Activity : Exhibit potent antimicrobial properties due to electron-withdrawing (nitro) and hydrophobic (bromo) substituents, which disrupt bacterial membranes .

Thiazole-Based Chalcones

  • Example: 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone derivatives ().
  • Activity : Antimicrobial efficacy attributed to the α,β-unsaturated ketone moiety, which reacts with microbial thiols.
  • Comparison: Thiazol-5-ylmethanol’s hydroxyl group may offer redox activity (e.g., radical scavenging) absent in chalcones.

Structural and Functional Data Table

Compound Molecular Formula Key Substituents Biological Activity Key Reference
Thiazol-5-ylmethanol HCl C₄H₆ClNOS -CH₂OH (5-position) Hypothetical: Antioxidant, enzyme inhibition
Thiazol-5-ylmethylamine HCl C₄H₇ClN₂S -CH₂NH₂ (5-position) TRH mimetic (neurological agents)
Benzothiazole 49a C₁₃H₁₀BrN₃O₂S Bromo, nitro, hydroxy Antimicrobial (Gram-positive bacteria)
Chalcone derivative C₁₀H₁₂N₂OS Ethylamino, methyl, ketone Broad-spectrum antimicrobial

Research Findings and Mechanistic Insights

  • TRH Mimetics : Thiazole-containing dipeptides (e.g., compound 46 in ) demonstrate oral efficacy in TRH mimicry, leveraging the thiazole ring’s metabolic stability and hydrogen-bonding capacity .
  • Antimicrobial SAR: Substitution at the 2- and 4-positions of thiazole (e.g., methyl, ethylamino) enhances lipophilicity and target binding, as seen in chalcone derivatives . Thiazol-5-ylmethanol’s hydroxyl group may limit lipophilicity but improve solubility for intravenous formulations.
  • Synthetic Utility: Thiazol-5-ylmethylamine HCl is a key intermediate in peptide synthesis due to its reactivity in amide bond formation, whereas the methanol derivative may require protection/deprotection strategies for similar applications .

Q & A

Q. What are the standard synthetic routes for Thiazol-5-ylmethanol hydrochloride, and how are intermediates characterized?

Thiazol-5-ylmethanol hydrochloride is typically synthesized via condensation reactions involving thiazole precursors. For example, one method involves refluxing thiazole derivatives (e.g., chloroacetic acid and aromatic aldehydes) in ethanol/acetic acid mixtures, followed by crystallization . Intermediates are characterized using:

  • ¹H NMR for structural confirmation (e.g., verifying methylene protons in the methanol group).
  • IR spectroscopy to identify hydroxyl (-OH) and thiazole ring vibrations.
  • Mass spectrometry (ESIMS) to confirm molecular weight .

Q. What purification techniques are effective for isolating Thiazol-5-ylmethanol hydrochloride?

Common methods include:

  • Recrystallization from methanol or ethanol to remove unreacted starting materials .
  • Column chromatography (silica gel, chloroform/methanol gradients) for complex mixtures .
  • Solvent extraction (e.g., chloroform/water partitioning) to separate polar byproducts .

Q. How is the compound’s stability assessed during storage?

Stability is evaluated via:

  • Thermogravimetric analysis (TGA) to monitor decomposition temperatures.
  • HPLC under accelerated degradation conditions (e.g., high humidity, heat) to track impurity formation .

Advanced Research Questions

Q. How can reaction yields for Thiazol-5-ylmethanol hydrochloride synthesis be optimized?

Key strategies include:

  • Catalyst screening : LiCl or Pd-based catalysts improve coupling efficiency in multi-step syntheses .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in halogenation steps .
  • Temperature control : Reflux conditions (70–100°C) balance reaction rate and byproduct suppression .

Q. What analytical challenges arise in characterizing Thiazol-5-ylmethanol hydrochloride, and how are they resolved?

  • Tautomerism : Thiazole-thione tautomerism can complicate NMR interpretation. Use variable-temperature NMR or computational modeling (DFT) to resolve ambiguities .
  • Crystallinity issues : Poor crystal formation for X-ray diffraction may require alternative techniques like PXRD or solid-state NMR .

Q. How should researchers address discrepancies in reported biological activity data?

  • Replicate assays : Test the compound under standardized conditions (e.g., MIC assays for antimicrobial activity) .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., thiadiazole derivatives) to identify critical functional groups .
  • Meta-analysis : Cross-reference data from diverse sources (e.g., antimicrobial vs. cytotoxic activity) to contextualize results .

Q. What computational methods are used to predict the compound’s reactivity or binding affinity?

  • Docking studies : Model interactions with target proteins (e.g., kinase enzymes) using software like AutoDock .
  • DFT calculations : Predict electron density distribution to guide synthetic modifications .

Q. How can solubility limitations in aqueous systems be mitigated for biological assays?

  • Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug strategies : Synthesize phosphate or acetyl derivatives to enhance hydrophilicity .

Q. What strategies are employed to validate synthetic intermediates with structural ambiguity?

  • Multi-spectral correlation : Combine ¹³C NMR, HSQC, and HMBC to assign quaternary carbons in thiazole rings .
  • Isotopic labeling : Introduce deuterium or ¹⁵N to track reaction pathways .

Methodological Considerations

Q. How should researchers design comparative studies with thiazole analogs?

  • Control groups : Include structurally related compounds (e.g., thiadiazoles, oxadiazoles) to assess scaffold-specific effects .
  • Dose-response curves : Use IC₅₀ values to quantify potency differences .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .
  • Quality by Design (QbD) : Optimize parameters (e.g., stoichiometry, mixing speed) using factorial design experiments .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s antimicrobial efficacy?

  • Strain specificity : Test against a broader panel of microbial strains (e.g., Gram-negative vs. Gram-positive) .
  • Check assay conditions : Variations in pH can alter thiazole protonation states, affecting activity .

Q. Why do synthetic yields vary across studies?

  • Impurity profiles : Use LC-MS to identify side products (e.g., dimerization byproducts) .
  • Ambient moisture sensitivity : Control humidity during hygroscopic steps (e.g., chloride salt formation) .

Advanced Applications

Q. What role does Thiazol-5-ylmethanol hydrochloride play in metal coordination chemistry?

The hydroxyl and thiazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Study coordination complexes via:

  • UV-Vis spectroscopy to detect d-d transitions.
  • XAS to determine metal-ligand bond distances .

Q. How is the compound utilized in heterocyclic diversification?

  • Cross-coupling reactions : Suzuki-Miyaura reactions to introduce aryl groups at the thiazole C-4 position .
  • Cycloadditions : [3+2] cycloadditions with nitrile oxides to form fused ring systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.